1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1H-imidazole moiety at the 6-position. The azetidine ring, a four-membered saturated heterocycle, is linked to the pyrimidine via a carboxamide group, which is further substituted with a 4-methylthiazol-2-yl group.
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-7-24-15(19-10)20-14(23)11-5-22(6-11)13-4-12(17-8-18-13)21-3-2-16-9-21/h2-4,7-9,11H,5-6H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQBFKZCCNWAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, a pyrimidine moiety, and a thiazole group. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol.
The biological activity of this compound primarily involves the inhibition of various enzymes and pathways that are critical in disease processes. Notably, it has been shown to act as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. By disrupting the dimerization of iNOS, this compound effectively reduces nitric oxide production, which is significant in conditions characterized by excessive inflammation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The compound's IC50 values ranged from 0.3 to 0.45 μM, indicating potent activity against these cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.35 |
| MCF-7 | 0.30 |
| U87 MG | 0.45 |
| A549 | 0.40 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies evaluating its efficacy as an anti-tubercular agent, the compound exhibited IC50 values ranging from 1.35 to 2.18 μM, showing significant activity against resistant strains of the bacteria .
Case Studies
In a controlled study involving animal models, the compound was administered to assess its impact on tumor growth and inflammation markers. Results indicated a marked reduction in tumor size compared to control groups, alongside decreased levels of inflammatory cytokines such as TNF-alpha and IL-6 .
Safety and Toxicity
Toxicity assessments conducted on human embryonic kidney (HEK-293) cells revealed that the compound is nontoxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structural and molecular comparisons with three related compounds from the evidence:
*Calculated molecular weight based on formula.
Structural and Functional Insights
Core Heterocycles: The target compound employs an azetidine ring, which imposes greater ring strain compared to the piperidine in BJ52846 and BJ52910. This strain may influence binding affinity in target proteins.
Substituent Effects :
- The 4-methylthiazole group in the target compound contrasts with the trifluoromethylpyridine in Compound 41. The latter’s fluorine atoms likely enhance membrane permeability and metabolic stability.
- BJ52846’s 5-methyl-1,3,4-thiadiazole substituent introduces sulfur, which may impact redox activity or metal chelation.
Synthetic Yields and Purity :
- Compound 41 was synthesized in 35% yield with 98.67% HPLC purity , suggesting robust synthetic routes for imidazole-pyrimidine hybrids. Comparable data for the target compound are unavailable but could be inferred from these benchmarks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
